1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2,2-dimethylbutan-1-one
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Overview
Description
1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2,2-dimethylbutan-1-one is a complex organic compound that features a piperazine ring substituted with a benzodioxole group and a dimethylbutanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2,2-dimethylbutan-1-one typically involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is first substituted with a benzodioxole group.
Introduction of the Dimethylbutanone Group: The substituted piperazine is then reacted with 2-chloropyrimidine in the presence of a base such as potassium carbonate in anhydrous xylene at elevated temperatures (around 130°C) to introduce the dimethylbutanone group.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2,2-dimethylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2,2-dimethylbutan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly as an inhibitor of enzymes such as aldehyde dehydrogenases.
Neuroscience: It is investigated for its effects on neurotransmitter systems, including its potential as a dopamine receptor agonist.
Cancer Research: The compound’s ability to inhibit specific enzymes makes it a candidate for anticancer drug development.
Mechanism of Action
The mechanism of action of 1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2,2-dimethylbutan-1-one involves its interaction with molecular targets such as enzymes and receptors:
Comparison with Similar Compounds
Piribedil: A dopamine receptor agonist used in the treatment of Parkinson’s disease.
1-[4-(4-benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-phenyl]-3-phenyl-urea: A compound with anticonvulsant and antidepressant properties.
Uniqueness: 1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2,2-dimethylbutan-1-one is unique due to its specific structural features that allow it to interact with multiple molecular targets, making it a versatile compound for various research applications.
Properties
Molecular Formula |
C18H26N2O3 |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2,2-dimethylbutan-1-one |
InChI |
InChI=1S/C18H26N2O3/c1-4-18(2,3)17(21)20-9-7-19(8-10-20)12-14-5-6-15-16(11-14)23-13-22-15/h5-6,11H,4,7-10,12-13H2,1-3H3 |
InChI Key |
OBEBUMDTSHZUKP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C(=O)N1CCN(CC1)CC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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